N-(3,4-dimethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide
Description
N-(3,4-dimethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative featuring:
- A 3,4-dimethoxyphenyl group attached to the amide nitrogen.
- A 4-substituted benzamide core with a pyrazin-2-yloxy moiety at the para position.
- A piperidin-1-yl group at the 3-position of the pyrazine ring.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-30-20-11-8-18(16-21(20)31-2)27-23(29)17-6-9-19(10-7-17)32-24-22(25-12-13-26-24)28-14-4-3-5-15-28/h6-13,16H,3-5,14-15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVOCPLPHBWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as 3,4-dimethoxyaniline, through the reaction of 3,4-dimethoxybenzaldehyde with ammonia or an amine.
Coupling Reaction: The intermediate is then coupled with 4-hydroxybenzoic acid or its derivatives to form the benzamide structure.
Substitution Reaction: The final step involves the substitution of the hydroxyl group with the piperidinyl-pyrazinyl moiety using appropriate reagents and conditions, such as the use of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzamide Derivatives with Pyrazine/Piperidine Modifications
a) N-(3,4-Dimethoxybenzyl)-4-{[3-(4-morpholinyl)-2-pyrazinyl]oxy}benzamide ()
- Structural Differences :
- Replaces the 3,4-dimethoxyphenyl group with a 3,4-dimethoxybenzyl moiety.
- Substitutes the piperidin-1-yl group with 4-morpholinyl on the pyrazine ring.
- The benzyl group may alter steric interactions in receptor binding compared to the direct phenyl attachment.
b) 4-{[3-(Piperidin-1-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide ()
- Structural Differences :
- Replaces the 3,4-dimethoxyphenyl group with a 4-(trifluoromethyl)benzyl substituent.
- Implications :
c) N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(dimethylamino)benzamide ()
- Structural Differences: Replaces the pyrazinyloxy linker with a thiazole ring. Introduces a dimethylamino group on the benzamide core.
Piperazine/Piperidine-Linked Benzamides
a) N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) ()
- Structural Differences :
- Features a piperazine-carbonyl linkage instead of a pyrazinyloxy group.
- Includes 3,4-difluorobenzoyl and pyridinylacetamide substituents.
b) N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide ()
- Structural Differences: Incorporates a methylpiperazine ring and phenoxy group.
- Implications :
- Hydroxyphenyl and methyl groups may modulate blood-brain barrier penetration .
Biological Activity
N-(3,4-dimethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a distinctive structure characterized by the following components:
- 3,4-Dimethoxyphenyl group : This moiety enhances lipophilicity and may influence receptor interactions.
- Piperidinyl and pyrazinyl groups : These are known to participate in various biological activities, including modulation of neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to act as an inhibitor of certain kinases and receptors involved in cell signaling pathways. The presence of the piperidinyl group suggests potential interactions with neurotransmitter receptors, which could confer neuroactive properties.
Biological Activity and Pharmacological Effects
Research has indicated that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction.
- Neuroprotective Effects : The piperidinyl moiety may provide neuroprotective benefits by modulating dopaminergic pathways.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers in vitro.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Neuroprotective | Modulation of dopamine receptors | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
Several studies have explored the efficacy of this compound:
- Study 1 : A study evaluated the compound's effect on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent antitumor activity.
- Study 2 : Another investigation assessed its neuroprotective effects in a rodent model of Parkinson's disease. The compound improved motor function and reduced neurodegeneration markers compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
